Fmoc-Asp-OAll

Descripción general

Descripción

Fmoc-Asp-OAll, also known as N-α-Fmoc-L-aspartic acid α-allyl ester, is an amino acid building block used in peptide synthesis . It is a versatile educt for synthesizing complex Asp and Asn derivatives, such as N-glycosylated Asn building blocks . It is also used as an intermediate in the synthesis of some biologically active molecules .

Synthesis Analysis

Fmoc-Asp-OAll is used in Fmoc solid-phase peptide synthesis . The synthesis involves the use of various Fmoc cleavage protocols and a variety of Asp β-carboxy protecting groups . The extent of formation of aspartimide and aspartimide-related by-products is determined by RP-HPLC .

Molecular Structure Analysis

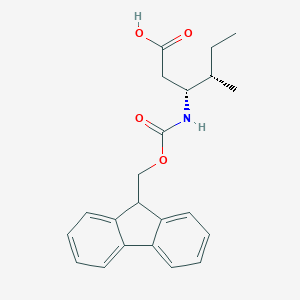

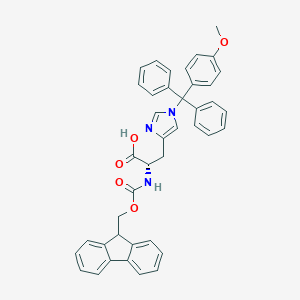

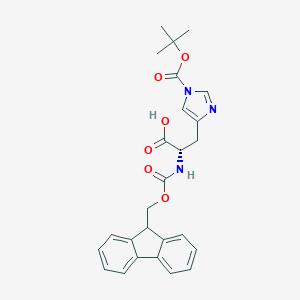

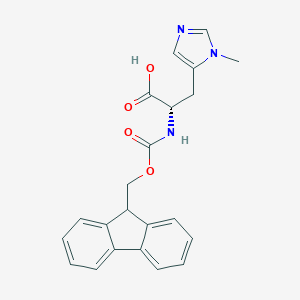

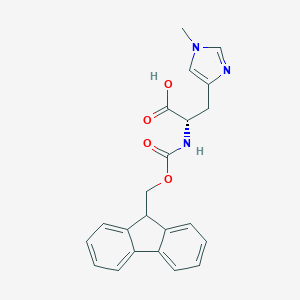

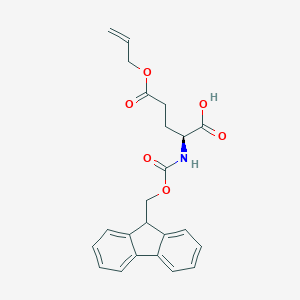

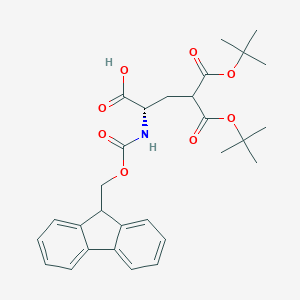

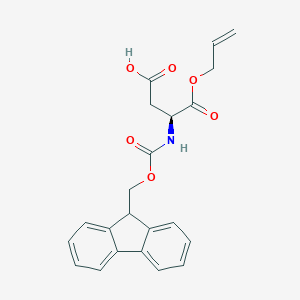

The molecular structure of Fmoc-Asp-OAll is represented by the Hill formula C₂₂H₂₁NO₆. It has a molar mass of 395.41 g/mol .

Chemical Reactions Analysis

Fmoc-Asp-OAll is used in Fmoc solid-phase peptide synthesis . It is a versatile educt for synthesizing complex Asp and Asn derivatives . The reaction type is Fmoc solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

Fmoc-Asp-OAll appears as a white to off-white solid . It is soluble in DMF .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Asp-OAll: is widely used in solid-phase peptide synthesis (SPPS) . It serves as a building block for peptides, particularly those containing aspartic acid residues. The Fmoc group protects the amino group during the synthesis process, while the allyl ester protects the side chain carboxyl group. This dual protection is crucial for synthesizing complex peptides without unwanted side reactions.

Medicinal Chemistry

In medicinal chemistry , Fmoc-Asp-OAll is instrumental in the development of peptide-based drugs . Its application extends to the synthesis of therapeutic peptides, which are increasingly entering clinical trials. The precise control over peptide structure afforded by Fmoc-Asp-OAll is essential for creating effective pharmaceutical compounds.

Biochemistry Applications

Fmoc-Asp-OAll: plays a role in the study of protein-protein interactions and enzyme functions . It allows for the introduction of aspartic acid into peptides, which can then be used to investigate biological processes or as tools for biochemical assays.

Materials Science

In materials science , Fmoc-Asp-OAll contributes to the synthesis of peptide-based materials . These materials have applications in biotechnology and nanotechnology, where the biocompatibility and functional versatility of peptides are leveraged to create novel materials.

Chemical Engineering

Fmoc-Asp-OAll: is utilized in chemical engineering for the synthesis of polymers and composites . Its role in peptide synthesis is critical for creating polymers with precise amino acid sequences, which can lead to materials with specific properties.

Environmental Science

In environmental science , peptides synthesized using Fmoc-Asp-OAll can be used for bioremediation and as biosensors . These peptides can bind to pollutants or indicate the presence of certain environmental factors, aiding in the monitoring and cleanup of contaminated sites.

Mecanismo De Acción

Target of Action

Fmoc-Asp-OAll, also known as N-α-Fmoc-L-aspartic acid α-allyl ester, is primarily used as a building block in peptide synthesis . It is an orthogonally-protected derivative of the amino acid aspartic acid . The primary targets of Fmoc-Asp-OAll are the peptide chains that are being synthesized. It plays a crucial role in the formation of aspartic acid-containing cyclic peptides .

Mode of Action

Fmoc-Asp-OAll interacts with its targets during Fmoc solid-phase peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group during the synthesis process . The α-allyl ester group can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Asp-OAll are those involved in peptide synthesis. The compound plays a key role in the formation of aspartic acid-containing cyclic peptides . The removal of the α-allyl ester group allows for the incorporation of the aspartyl unit into various structures, thereby affecting the resulting peptide’s structure and function .

Pharmacokinetics

The compound’s bioavailability in a peptide synthesis reaction is influenced by factors such as its purity, stability, and the conditions of the synthesis reaction .

Result of Action

The result of Fmoc-Asp-OAll’s action is the successful synthesis of aspartic acid-containing cyclic peptides . These peptides can have various biological activities depending on their structure and the presence of the aspartyl unit .

Action Environment

The action of Fmoc-Asp-OAll is influenced by the environmental conditions of the peptide synthesis reaction. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s efficacy and stability . For optimal results, Fmoc-Asp-OAll should be stored at a temperature between 2-8°C .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMVIWUCCRKNHY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp-OAll | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-Asp-OAll in peptide synthesis, and how does it contribute to the final cyclic peptide structure?

A1: Fmoc-Asp-OAll is a protected form of aspartic acid, a naturally occurring amino acid. The "Fmoc" group acts as a temporary protecting group for the amino terminus, while the "OAll" group protects the side chain carboxylic acid. [, ] This dual protection is essential for controlled and sequential addition of amino acids during solid-phase peptide synthesis.

Q2: The research mentions "Wang resin" in conjunction with Fmoc-Asp-OAll. What is the significance of this resin in this context?

A2: Wang resin is a commonly used solid support in solid-phase peptide synthesis. Its significance lies in its ability to form a stable ester linkage with the carboxylic acid group of Fmoc-Asp-OAll. [] This anchoring to the resin allows for the stepwise assembly of the peptide chain while keeping the growing molecule attached to a solid support. The solid support simplifies purification steps during synthesis as excess reagents and byproducts can be easily washed away.

Q3: The abstract mentions "TBTU/DIPEA" for cyclization. Could you elaborate on the roles of these reagents in relation to Fmoc-Asp-OAll?

A3: After the desired amino acid sequence is assembled on the Wang resin, the peptide needs to be cyclized. TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a coupling reagent that activates the carboxylic acid group of the C-terminal amino acid for peptide bond formation. [] DIPEA (N,N-Diisopropylethylamine) acts as a base in this reaction, neutralizing the acidic byproduct and ensuring efficient coupling.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.